Linezolid descarbonyl (+/-)-isomer
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Overview
Description
Linezolid descarbonyl (+/-)-isomer is a derivative of linezolid, a synthetic antibiotic belonging to the oxazolidinone class Linezolid is known for its effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of linezolid descarbonyl (+/-)-isomer involves several steps, starting from the basic structure of linezolid. One common method includes the use of ethyl acetate and sodium methoxide as reagents. The reaction is typically carried out under reflux conditions, monitored by thin-layer chromatography (TLC) to ensure completion . Another method involves the use of PhICl2 and NaN3 in an ethyl acetate medium, followed by washing with saturated sodium thiosulfate solution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Linezolid descarbonyl (+/-)-isomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Mechanism of Action
Linezolid descarbonyl (+/-)-isomer exerts its effects by inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex essential for bacterial reproduction . This inhibition disrupts the translation process, leading to the bacteriostatic effect.
Comparison with Similar Compounds
Linezolid descarbonyl (+/-)-isomer is compared with other oxazolidinone antibiotics, such as:
Tedizolid: A newer drug in the same class with a similar spectrum of activity but different pharmacokinetic properties.
Cycloserine: Another antibiotic that inhibits bacterial cell wall synthesis but with a different mechanism of action.
Chloramphenicol: An older antibiotic that also inhibits protein synthesis but binds to a different site on the ribosome.
Properties
IUPAC Name |
N-[3-(3-fluoro-4-morpholin-4-ylanilino)-2-hydroxypropyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O3/c1-11(20)17-9-13(21)10-18-12-2-3-15(14(16)8-12)19-4-6-22-7-5-19/h2-3,8,13,18,21H,4-7,9-10H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPSVASMDWRRJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(CNC1=CC(=C(C=C1)N2CCOCC2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1666111-36-9 |
Source
|
Record name | Linezolid descarbonyl (+/-)- isomer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1666111369 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LINEZOLID DESCARBONYL (±)- ISOMER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DHU8T788U6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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